molecular formula C24H46O2 B1618345 9-Octadecenoic acid (9Z)-, hexyl ester CAS No. 20290-84-0

9-Octadecenoic acid (9Z)-, hexyl ester

Cat. No.: B1618345
CAS No.: 20290-84-0
M. Wt: 366.6 g/mol
InChI Key: FIENEGBWDWHXGG-YPKPFQOOSA-N
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Description

9-Octadecenoic acid (9Z)-, hexyl ester, with the molecular formula C24H46O2 and a molecular weight of 366.63 g/mol, is a fatty acid ester of significant interest in scientific research . This compound, also known as hexyl octadec-9-enoate, is characterized by a long hydrocarbon chain with a cis-double bond at the 9th position, esterified with a hexyl alcohol group . Its research value is particularly prominent in the field of phytochemistry and natural product studies, where it is identified as a bioactive component in plant extracts . For instance, similar fatty acid esters like the methyl ester derivative have been identified in antioxidant-rich fractions of plant extracts studied for their anti-proliferative activity against cancer cell lines, suggesting a potential role for this class of compounds in investigative oncology and apoptosis research . The compound's structure relates it to oleic acid (cis-9-octadecenoic acid), a monounsaturated omega-9 fatty acid widely studied for its stability, emollient properties, and health benefits . Researchers utilize this compound as a standard in gas chromatography-mass spectrometry (GC-MS) analysis for the accurate identification and quantification of phytochemical constituents in complex biological mixtures . This product is intended for research and analytical purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

20290-84-0

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

hexyl (Z)-octadec-9-enoate

InChI

InChI=1S/C24H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24(25)26-23-21-8-6-4-2/h13-14H,3-12,15-23H2,1-2H3/b14-13-

InChI Key

FIENEGBWDWHXGG-YPKPFQOOSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCC

Other CAS No.

20290-84-0

Origin of Product

United States

Synthesis Methodologies and Process Optimization for 9 Octadecenoic Acid 9z , Hexyl Ester

Chemical Synthesis Pathways

Chemical synthesis remains the most common approach for producing esters like 9-Octadecenoic acid (9Z)-, hexyl ester. The primary methods involve either the reaction of a fatty acid methyl ester with an alcohol (transesterification) or the direct reaction of a carboxylic acid with an alcohol (esterification).

Transesterification is a widely used method for converting one ester into another. In the context of producing long-chain fatty acid esters, this typically involves reacting a methyl ester derived from a vegetable oil with a longer-chain alcohol.

A notable pathway for synthesizing a structurally related ester, palm-based ethylhexyl ester, involves the transesterification of palm oil methyl ester (POME) with 2-ethylhexanol. jst.go.jpnih.govcsic.es POME, which is rich in methyl palmitate and methyl oleate (B1233923) (the methyl ester of 9-octadecenoic acid), serves as a readily available feedstock. csic.es The reaction with 2-ethylhexanol yields ethylhexyl esters, including ethylhexyl oleate. csic.es Studies have demonstrated that this reaction can achieve a high yield, producing up to 98% of the desired palm oil-based ethylhexyl ester. jst.go.jpnih.govcsic.es The process is a reversible, single-step reaction. csic.es

To maximize the yield and efficiency of the transesterification process, several key reaction parameters are carefully optimized. These variables significantly influence the reaction equilibrium and rate. csic.es

Temperature: While temperature can affect reaction rates, studies on the POME and 2-ethylhexanol system show that it has a marginal effect on the final conversion within a range of 70°C to 140°C. csic.es High conversion rates can be achieved even at lower temperatures like 70°C. csic.es

Molar Ratio: The molar ratio of reactants is crucial. Using an excess of the alcohol (2-ethylhexanol) helps to shift the reaction equilibrium towards the product side. jst.go.jpresearchgate.net An optimal molar ratio of POME to 2-ethylhexanol has been identified as 1:2. csic.esresearchgate.net

Catalyst Concentration: A catalyst is essential to achieve a high reaction rate. Sodium methoxide (B1231860) is a commonly used catalyst in this process. csic.es A concentration of 2% (w/w) has been found to be effective. csic.es

Vacuum Pressure: Applying a vacuum is a critical optimization step. It facilitates the continuous removal of the methanol (B129727) byproduct, which drives the reversible reaction towards completion. jst.go.jpnih.govresearchgate.net A fixed pressure of 1.5 mbar is often used, which can lead to reaction completion in under 30 minutes. jst.go.jpcsic.es

The following table summarizes the optimized parameters from a study on the synthesis of palm-based ethylhexyl ester.

ParameterOptimized ValueOutcome
POME:2EH Molar Ratio 1:2Shifts equilibrium to favor product formation csic.esresearchgate.net
Temperature 70°C - 100°CHigh conversion (98%) achieved csic.es
Catalyst (Sodium Methoxide) 2% (w/w)Effective catalysis for rapid reaction csic.es
Vacuum Pressure 1.5 mbarPromotes methanol removal, pushing reaction to completion jst.go.jpcsic.es
Reaction Time < 30 minutesRapid conversion to 98% yield nih.govcsic.es

Direct esterification, also known as Fischer esterification, is a fundamental organic reaction that forms an ester from a carboxylic acid and an alcohol, typically in the presence of an acid catalyst. masterorganicchemistry.com This method is a primary route for synthesizing this compound.

The synthesis can be achieved by directly reacting oleic acid (9-Octadecenoic acid (9Z)-) with either hexyl alcohol or a branched isomer like 2-ethylhexanol. lmaleidykla.ltusu.ac.idufv.br This reaction is catalyzed by an acid, and water is produced as a byproduct. researchgate.net Microwave-assisted methods have also been explored to accelerate the reaction between oleic acid and 2-ethylhexanol. usu.ac.idresearchgate.net

Optimization studies for the production of hexyl oleate have identified the best conditions to maximize yield. ufv.brresearchgate.net Key factors include the choice of catalyst, the molar ratio of oleic acid to hexyl alcohol, and the reaction temperature. ufv.brresearchgate.net For instance, using sulfuric acid as a catalyst at a concentration of 2.5 wt%, a molar ratio of 1:3 (oleic acid to hexanol), and a temperature of 80°C resulted in a high yield of 92.8 ± 0.1% after just 2 hours. ufv.brresearchgate.net

The table below outlines the optimal conditions found for producing hexyl oleate via direct esterification.

ParameterOptimized ValueYield
Reactants Oleic Acid, Hexyl Alcohol92.8 ± 0.1% ufv.brresearchgate.net
Catalyst (H₂SO₄) 2.5 wt %92.8 ± 0.1% ufv.brresearchgate.net
Molar Ratio (Oleic Acid:Hexanol) 1:392.8 ± 0.1% ufv.brresearchgate.net
Temperature 80 °C92.8 ± 0.1% ufv.brresearchgate.net
Reaction Time 2 hours92.8 ± 0.1% ufv.brresearchgate.net

Direct Esterification Reactions

Biocatalytic Synthesis Approaches

Biocatalytic methods, which utilize enzymes as catalysts, present a greener alternative to conventional chemical synthesis. acs.orgrsc.org These processes operate under milder reaction conditions, reducing energy consumption and the formation of unwanted byproducts. rsc.orgnih.gov

For the synthesis of oleic acid esters, lipases are the most commonly employed enzymes. acs.orgrsc.org The enzymatic esterification of oleic acid with 2-ethylhexanol has been investigated to produce biolubricants. lmaleidykla.lt In one study, Lipozyme TL IM was identified as an effective lipase (B570770) for this synthesis. lmaleidykla.lt Optimization of the process parameters revealed that the ideal conditions were a temperature of 41.04°C, a reaction time of 26.10 hours, a molar ratio of 2.35:1.16 (2-ethylhexanol to oleic acid), and an enzyme quantity of 9.91% relative to the acid. lmaleidykla.lt

Enzymatic methods can also be applied to the esterification of oleic acid with other alcohols, demonstrating the versatility of this approach. rsc.org For example, the lipase from Candida rugosa has shown high catalytic activity in the esterification of phytosterols (B1254722) with fatty acids from high-oleic sunflower oil. rsc.orgrsc.org These enzymatic reactions are often carried out in organic solvents to facilitate the process. nih.gov

Lipase-Catalyzed Esterification Systems

Enzymatic esterification using lipases is a cornerstone of modern hexyl oleate production. These biocatalysts facilitate the reaction between oleic acid and hexanol, offering significant advantages over chemical routes, which often require high temperatures and pressures. researchgate.netuminho.pt

The choice of enzyme is critical to the efficiency of the synthesis. Among the most effective are lipase B from Candida antarctica (CALB) and lipase G from Penicillium camemberti. CALB, often used in its immobilized form as Novozym 435, is widely recognized for its high thermal stability and catalytic activity in ester synthesis. researchgate.netresearchgate.net It has been successfully used in the production of similar esters like 2-ethylhexyl oleate, achieving high conversion rates. researchgate.netmsa.edu.eg

Lipase G from Penicillium camemberti has also been specifically studied for the synthesis of hexyl oleate. researchgate.netresearchgate.net Research demonstrates its effectiveness, particularly when immobilized. The activity of these enzymes is highly dependent on reaction conditions such as temperature. For instance, the conversion of oleic acid using immobilized P. camemberti lipase G shows a clear temperature dependency, as detailed in the table below. researchgate.net

Table 1: Oleic Acid Conversion with Immobilized P. camemberti Lipase G at Different Temperatures

Temperature (°C) Oleic Acid Conversion (%)
35 >80
45 >90
55 ~95

This interactive table is based on data for the synthesis of hexyl oleate in a solvent-free medium. researchgate.netresearchgate.net

A noteworthy example is the immobilization of lipase G from Penicillium camemberti on a magnetic copolymer, poly(styrene-co-triethylene glycol dimethacrylate) (STY-TEGDMA-M). researchgate.netresearchgate.net This support has proven to be highly suitable for creating active biocatalysts for hexyl oleate synthesis. researchgate.net Similarly, CALB has been immobilized on magnetic poly(styrene-co-divinylbenzene) particles for the synthesis of 2-ethylhexyl oleate, resulting in a biocatalyst with exceptional operational stability and a half-life of 2063 hours in a continuous reactor. nih.govresearchgate.net Immobilization not only facilitates catalyst recycling but also enhances the enzyme's stability against thermal and pH changes compared to its free form. nih.gov

Conducting the esterification reaction in a solvent-free system is a key aspect of green chemistry, offering numerous benefits. project-incite.eu These advantages include reduced processing costs, lower environmental impact, higher volumetric productivity, and simplified downstream processing due to the absence of organic solvents. project-incite.eu

The synthesis of hexyl oleate and related esters has been effectively demonstrated in solvent-free media. researchgate.netresearchgate.netnih.gov In such systems, the liquid substrates (oleic acid and hexanol) themselves act as the reaction medium. This approach not only maximizes the concentration of reactants but also aligns with the industrial demand for cleaner and more efficient production methods. project-incite.eu Studies have shown that high conversions can be achieved under these conditions, making it a preferred method for the production of emollient esters. researchgate.netresearchgate.net

The integration of microwave technology with enzymatic catalysis has emerged as a powerful technique to accelerate ester synthesis. nih.gov Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods like water baths. nih.govresearchgate.net The use of microwaves has been shown to speed up the enzymatic esterification of fatty acids, achieving high conversion rates in a fraction of the time. nih.gov For example, in the synthesis of similar cosmetic esters, microwave-assisted enzymatic methods achieved high product conversion in minutes, compared to hours required for conventional heating. researchgate.netnih.gov This rapid, energy-efficient method can overcome the limitations of traditional processes, offering a more sustainable and economical production route. nih.govresearchgate.net

Table 2: Comparison of Microwave-Assisted vs. Conventional Enzymatic Esterification

Method Reaction Time Conversion Energy Savings
Microwave-Assisted Minutes to < 3 hours >94% Up to 96%
Conventional Heating 8 to 24 hours >90% -

This interactive table is based on data for the synthesis of various emollient esters. researchgate.netnih.govresearchgate.net

Semibatch and Continuous Reactor Designs for Enzymatic Production (e.g., Packed Bed Reactors)

For large-scale industrial production, the choice of reactor design is crucial for efficiency and continuous operation. Packed Bed Reactors (PBRs) are particularly well-suited for use with immobilized enzymes. researchgate.net In a PBR, the immobilized lipase is packed into a column, and the substrate mixture is continuously passed through it. This setup allows for easy product removal, minimizes enzyme inhibition, and enables high operational stability. researchgate.net

The synthesis of 2-ethylhexyl oleate has been successfully carried out in a continuous PBR using immobilized CALB. nih.govresearchgate.net Researchers evaluated the reactor's performance by varying substrate molar ratios and flow rates (which determines the space-time, or residence time, in the reactor). The best performance was achieved with an equimolar substrate ratio and a space-time of 12 hours, yielding high product concentrations and productivity. nih.govresearchgate.net This type of continuous process is highly scalable and economically advantageous for industrial applications. researchgate.net

Optimization of Synthesis Conditions and Reaction Kinetics

Optimizing reaction parameters is essential to maximize the yield and efficiency of hexyl oleate synthesis. Key variables include temperature, substrate molar ratio, and enzyme concentration. ufv.brikm.org.my Response Surface Methodology (RSM) is a common statistical tool used to study the interactive effects of these parameters and identify the optimal conditions. msa.edu.ege3s-conferences.org For the synthesis of the similar 2-ethylhexyl oleate, optimal conditions were found to be a temperature of 60°C, a 4:1 molar ratio of alcohol to oleic acid, and a 4% enzyme loading, which resulted in a 91% conversion rate in just 2 hours. msa.edu.eg

Understanding the reaction kinetics is also vital for process design and optimization. The lipase-catalyzed esterification of oleic acid often follows a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate, releases a product, and then binds to the second substrate. nih.govresearchgate.net Kinetic models based on this mechanism have been successfully developed and validated with experimental data for the synthesis of 2-ethylhexyl oleate, showing a good fit (R² > 0.93). nih.govresearchgate.net Furthermore, thermodynamic studies have revealed that the reaction is typically endothermic, favoring higher temperatures to improve reaction kinetics. researchgate.net

Table 3: Optimized Conditions for Oleate Ester Synthesis

Parameter Optimal Value Reference
Temperature 50 - 60 °C msa.edu.egnih.gov
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 4:1 msa.edu.egnih.gov
Enzyme Concentration 4% (w/w) msa.edu.eg
Reaction Time 2 - 12 hours msa.edu.egnih.gov

This interactive table summarizes optimized conditions from studies on 2-ethylhexyl oleate synthesis.

Impact of Reaction Temperature on Conversion Yield

The temperature at which the esterification reaction is conducted is a critical parameter that significantly influences the conversion yield of this compound. Temperature affects reaction rates, enzyme or catalyst stability, and the equilibrium position of the reversible esterification reaction.

Research into the enzymatic synthesis of similar esters, such as the bio-lubricant from (9Z)-octadecenoic acid and α-propylene glycol using Lipolase® 100L, has shown a distinct optimal temperature. In one study, the highest conversion of (9Z)-octadecenoic acid was achieved at 30°C. researchgate.net Temperatures exceeding this optimum led to a decline in conversion percentage, attributed to the thermal deactivation of the lipase enzyme. researchgate.net

Conversely, studies on the synthesis of related esters using different catalysts show different optimal temperatures. For the lipase-catalyzed synthesis of 2-ethylhexyl oleate, a structurally similar ester, an optimal temperature of 60°C was identified. msa.edu.eg When using a chemical catalyst like sodium hydrogen sulfate (B86663) (NaHSO₄) for the synthesis of oleyl oleate, a much higher optimal reaction temperature of 130°C was reported to achieve the highest yield. rasayanjournal.co.in This highlights that the ideal reaction temperature is highly dependent on the specific catalytic system being employed.

Table 1: Effect of Reaction Temperature on Ester Synthesis

Catalyst System Ester Product Optimal Temperature (°C) Observation Source
Lipolase® 100L Propylene glycol oleate 30 Higher temperatures caused thermal deactivation of the enzyme. researchgate.net
Novozym 435 (Lipase) 2-Ethylhexyl oleate 60 Part of optimized parameters for 91% conversion. msa.edu.eg
NaHSO₄ Oleyl oleate 130 Yield increased with temperature up to this point. rasayanjournal.co.in

Role of Reaction Time in Product Formation

Reaction time is another pivotal factor in the synthesis of hexyl oleate, determining the extent to which the reaction proceeds towards completion. Insufficient reaction time leads to incomplete conversion, while excessively long durations can be uneconomical and may promote side reactions or product degradation, especially at high temperatures.

In the lipase-catalyzed synthesis of 2-ethylhexyl oleate, a high conversion rate of 91% was achieved with a relatively short reaction time of 2 hours under optimized conditions. msa.edu.eg In contrast, the synthesis of oleyl oleate using a NaHSO₄ catalyst required a significantly longer optimal reaction time of 8 hours to reach a maximum yield of 96.8%. rasayanjournal.co.inekb.eg These examples demonstrate that the optimal reaction time is intrinsically linked to the other reaction conditions, including the catalyst type, temperature, and reactant concentrations.

Table 2: Influence of Reaction Time on Ester Yield

Catalyst System Ester Product Optimal Reaction Time Achieved Yield/Conversion Source
Novozym 435 (Lipase) 2-Ethylhexyl oleate 2 hours 91% conversion msa.edu.eg
NaHSO₄ Oleyl oleate 8 hours 96.8% yield rasayanjournal.co.inekb.eg

Stoichiometric Ratio of Reactants and Its Influence on Esterification Efficiency

The molar ratio of the reactants, oleic acid and hexyl alcohol, plays a crucial role in shifting the reaction equilibrium to favor the formation of the ester product. libretexts.org Esterification is a reversible reaction, and according to Le Chatelier's principle, using an excess of one reactant (typically the alcohol, which is often less expensive and easier to remove) can drive the reaction forward, thereby increasing the conversion of the limiting reactant (the fatty acid).

Studies on analogous ester syntheses provide insight into optimizing this parameter. For the production of 2-ethylhexyl oleate, an optimal molar ratio of alcohol to fatty acid was found to be 4:1. msa.edu.egresearchgate.net Similarly, when synthesizing 2-ethylhexyl oleate via transesterification from methyl oleate, a 2-ethyl-1-hexanol to methyl oleate molar ratio of 3:1 resulted in the maximum yield. ias.ac.in However, for the synthesis of oleyl oleate, a 1:1 molar ratio of oleic acid to oleyl alcohol was found to be optimal. rasayanjournal.co.inekb.eg The determination of the most efficient stoichiometric ratio is therefore a key step in process optimization, balancing higher conversion against the cost and difficulty of separating the excess reactant from the final product.

Table 3: Optimal Reactant Molar Ratios in Ester Synthesis

Ester Product Reactants Optimal Molar Ratio Source
2-Ethylhexyl oleate 2-Ethylhexyl alcohol : Oleic acid 4:1 msa.edu.egresearchgate.net
2-Ethylhexyl oleate 2-Ethyl-1-hexanol : Methyl oleate 3:1 ias.ac.in
Oleyl oleate Oleic acid : Oleyl alcohol 1:1 rasayanjournal.co.inekb.eg

Catalyst Loading and Its Effect on Reaction Rate

Catalyst loading, or the amount of catalyst used relative to the reactants, directly impacts the reaction rate. Generally, increasing the catalyst concentration provides more active sites for the reaction to occur, leading to a faster rate of product formation. nih.gov However, there is an optimal loading beyond which the reaction rate may plateau or even decrease. researchgate.net

This phenomenon can be due to several factors. At very high catalyst loadings, the reaction may become limited by other factors, such as the rate of mass transfer of reactants to the catalyst surface. ias.ac.in In the case of enzymatic catalysts, excessive amounts can lead to aggregation, reducing the effective surface area. For the synthesis of 2-ethylhexyl oleate using Novozym 435, an enzyme amount of 4% (w/w) was found to be optimal. msa.edu.eg In the synthesis of a fatty monoester using a Fe-Zn double-metal cyanide (DMC) catalyst, the product yield increased with catalyst loading up to 3 wt%. ias.ac.in Above this level, the rate did not increase, which was attributed to potential external mass transfer limitations. ias.ac.in Therefore, optimizing catalyst loading is essential to maximize reaction velocity without incurring unnecessary costs or introducing mass transfer issues. researchgate.net

Kinetic Modeling and Gibbs Function Studies of Lipase-Catalyzed Synthesis

To gain a deeper understanding of the lipase-catalyzed synthesis of hexyl oleate, researchers employ kinetic modeling and thermodynamic analyses like Gibbs function studies. researchgate.net Kinetic models provide mathematical descriptions of the reaction rate and its dependence on various parameters, while thermodynamic studies offer insight into the spontaneity and energy changes of the reaction. lidsen.com

The lipase-catalyzed esterification is often described by a Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this model, the lipase first reacts with the acyl donor (oleic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The intermediate then reacts with the acyl acceptor (hexyl alcohol) to form the ester product and regenerate the free enzyme. nih.gov The rate equations derived from these models, such as the Michaelis-Menten equation, allow for the calculation of key kinetic parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km). lidsen.comnih.gov

Thermodynamic analysis, through the Gibbs function, helps to determine the feasibility of the reaction and the energy changes involved. researchgate.net By studying the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. researchgate.net Further analysis using the Eyring equation allows for the calculation of other important thermodynamic parameters of the transition state, including the change in enthalpy of activation (ΔH‡) and the change in entropy of activation (ΔS‡). researchgate.net These studies are crucial for a comprehensive understanding of the reaction mechanism and for designing more efficient reactor systems. researchgate.netnih.gov

Comparative Analysis of Synthesis Methodologies: Yield, Purity, and Energy Consumption

Different methodologies exist for the synthesis of this compound, each with distinct advantages and disadvantages regarding product yield, purity, and energy consumption. The primary methods involve either chemical catalysis or enzymatic catalysis.

Chemical catalysis, often using strong acids like sodium hydrogen sulfate, can achieve high yields (e.g., 96.8% for oleyl oleate) but typically requires high reaction temperatures (e.g., 130°C) and longer reaction times. rasayanjournal.co.in These high-energy conditions increase operational costs. Furthermore, these processes can generate unwanted by-products, necessitating extensive and costly purification steps to achieve high product purity. chemicalbook.com

In contrast, lipase-catalyzed synthesis represents a "greener" and more sustainable alternative. msa.edu.eg Enzymatic reactions are conducted under much milder conditions (e.g., 30-60°C), which significantly reduces energy consumption. researchgate.netmsa.edu.eg The high specificity of lipases often leads to the formation of fewer by-products, simplifying the purification process and resulting in higher purity products. msa.edu.eg For instance, a study on the lipase-catalyzed synthesis of 2-ethylhexyl oleate highlighted it as a cleaner production route compared to conventional energy-intensive chemical methods. msa.edu.eg Another comparative study on biodiesel production demonstrated that process modifications, such as adding a second distillation column, could increase product purity from 89.98% to 99.03% and increase energy savings by 57.66%. researchgate.net While the initial cost of enzymes can be higher than chemical catalysts, their ability to be reused for multiple cycles can make the process economically viable in the long run. msa.edu.egresearchgate.net

Ultimately, the choice of synthesis methodology depends on a trade-off between factors like raw material cost, energy expenditure, desired product purity, and environmental impact.

Advanced Characterization and Analytical Techniques in 9 Octadecenoic Acid 9z , Hexyl Ester Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of esters like hexyl oleate (B1233923), providing unambiguous evidence of its functional groups and atomic arrangement.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the analysis of hexyl oleate, the FTIR spectrum displays characteristic absorption bands that confirm its ester structure. The most prominent peak is the C=O stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. researchgate.netresearchgate.net The spectra also show strong absorptions corresponding to the C-H stretching of alkane groups (CH₂, CH₃) around 2850-2960 cm⁻¹. derpharmachemica.comresearchgate.net The presence of the cis C=C double bond in the oleate chain is identified by a weaker C=C stretching band around 1650 cm⁻¹ and a =C-H stretching vibration just above 3000 cm⁻¹. mdpi.com Additionally, the C-O stretching vibrations of the ester linkage are visible in the 1160-1250 cm⁻¹ region. mdpi.comjournalajacr.com These spectral features collectively provide a unique fingerprint for the hexyl oleate molecule. nih.gov

Interactive Table: Characteristic FTIR Absorption Bands for Hexyl Oleate

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3005=C-H StretchAlkene mdpi.com
2922 - 2927C-H Asymmetric StretchAlkane (CH₂) derpharmachemica.commdpi.com
2853 - 2857C-H Symmetric StretchAlkane (CH₂) mdpi.com
1737 - 1747C=O StretchEster researchgate.netderpharmachemica.commdpi.com
~1650C=C StretchAlkeneN/A
1450 - 1463C-H BendAlkane (CH₂) researchgate.netmdpi.com
1160 - 1197C-O StretchEster mdpi.comjournalajacr.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of hexyl oleate offers a precise map of the different types of protons in the molecule. Key signals include a triplet at approximately 4.05 ppm, corresponding to the two protons of the -O-CH₂- group in the hexyl chain, which are adjacent to the ester's oxygen atom. sciepub.com The vinyl protons of the cis-double bond (-CH=CH-) typically appear as a multiplet around 5.34 ppm. sciepub.com The terminal methyl group (CH₃) of the hexyl chain produces a triplet near 0.88 ppm, while the methyl group at the end of the oleic acid chain appears at a similar chemical shift. sciepub.com Other methylene (B1212753) groups (-CH₂-) in both the hexyl and oleyl chains create a complex series of multiplets between 1.2 and 2.3 ppm. sciepub.comresearchgate.net Specifically, the protons on the carbon alpha to the carbonyl group (α-CH₂) are observed as a triplet around 2.2-2.3 ppm. chemicalbook.com

Interactive Table: Key ¹H NMR Signals for Hexyl Oleate

Chemical Shift (δ, ppm)MultiplicityAssignmentReference
~5.34Multiplet-CH=CH- (Oleate chain) sciepub.com
~4.05Triplet-O-CH₂- (Hexyl chain) sciepub.com
~2.28Triplet-CH₂-C(=O)O- (α-protons) chemicalbook.com
~2.01Multiplet-CH₂-CH=CH-CH₂- (Allylic protons) sciepub.com
~1.60Multiplet-O-CH₂-CH₂- (β-protons, Hexyl chain) sciepub.com
~1.30Multiplet-(CH₂)n- (Bulk methylene protons) sciepub.comresearchgate.net
~0.88Triplet-CH₃ (Terminal methyls) sciepub.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying each unique carbon atom. The carbonyl carbon (C=O) of the ester is highly deshielded and appears as a distinct signal around 174 ppm. rsc.org The two carbons of the double bond (-C=C-) are found in the alkene region, typically around 129-130 ppm. rsc.org The carbon of the ester-linked methylene group (-O-CH₂) in the hexyl moiety is observed at approximately 64-65 ppm. The terminal methyl carbons of both chains appear at the most upfield position, around 14 ppm. The remaining methylene carbons of the aliphatic chains produce a series of signals between 22 and 35 ppm. rsc.org

Interactive Table: Key ¹³C NMR Signals for Hexyl Oleate

Chemical Shift (δ, ppm)AssignmentReference
~174.0-C=O (Ester carbonyl) rsc.org
~130.0-CH=CH- (Olefinic carbons) rsc.org
~64.5-O-CH₂- (Hexyl chain) rsc.org
~34.2-CH₂-C(=O)O- (α-carbon) rsc.org
~31.9Methylene carbons rsc.org
~29.0 - 29.8Methylene carbons rsc.org
~27.2-CH₂-CH=CH-CH₂- (Allylic carbons) rsc.org
~22.7Methylene carbons rsc.org
~14.1-CH₃ (Terminal methyls) rsc.org

Chromatographic Methods for Purity and Molecular Weight Determination

Chromatography is essential for separating components in a mixture, allowing for purity assessment of hexyl oleate and molecular weight analysis of its polymeric derivatives.

While hexyl oleate itself is a monomer, it can be used to synthesize polymeric materials, such as polyesters. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing these polymers. lcms.cz GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. lcms.cz Larger polymer chains elute from the chromatography column faster than smaller ones. By calibrating the column with polymer standards of known molecular weights, it is possible to determine the molecular weight distribution of a polymer sample. lcms.cz This analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution and significantly influences the polymer's physical properties. lcms.cz

Applications and Performance Evaluation of 9 Octadecenoic Acid 9z , Hexyl Ester in Specialized Fields

Development of 9-Octadecenoic Acid (9Z)-, Hexyl Ester as a Synthetic Base Oil

This compound, commonly known as hexyl oleate (B1233923), is a fatty acid ester that has garnered attention as a synthetic base oil in various industrial applications. Its derivation from oleic acid, a renewable resource, makes it an environmentally friendlier alternative to traditional mineral oil-based products. atamanchemicals.com Esters like hexyl oleate are noted for their biodegradability, low toxicity, and desirable performance characteristics, such as good lubricity and hydraulic stability. atamanchemicals.comataman-chemicals.com

Application in Drilling Fluid Formulations

Ester-based drilling fluids (EBDFs) are increasingly utilized as alternatives to conventional oil-based and water-based muds, particularly due to their high biodegradability and low toxicity. xiongxingpvc.com Hexyl oleate, as a synthetic ester, serves as a high-performance base oil in the formulation of these drilling fluids. The primary function of the base fluid is to suspend cuttings, lubricate the drill bit, and maintain wellbore stability.

The performance of drilling fluids is critically dependent on their rheological properties, which include plastic viscosity (PV), yield point (YP), and gel strength. mdpi.com Studies on ester-based fluids, such as those formulated with palm oil esters or isopropyl laurate, demonstrate their satisfactory rheological profiles, which are comparable to conventional oil-based fluids. researchgate.netresearchgate.net For instance, the inclusion of an ester base contributes to stable emulsion and effective filtration control, which are crucial for successful drilling operations. researchgate.net The rheological behavior of these fluids is typically non-Newtonian and shear-thinning. xiongxingpvc.com The thermal stability of ester-based fluids is also a key consideration; tests on isopropyl laurate-based drilling fluid indicate stability up to 150°C. researchgate.netresearchgate.net

Below is a table comparing the rheological properties of different ester-based drilling fluids (EBDFs), illustrating the typical performance that can be expected from fluids based on hexyl oleate.

Rheological PropertyIsopropyl Laurate (IPL) EBDF researchgate.netMethyl Laurate (ML) EBDF researchgate.netMethyl Palmitate (MP) EBDF researchgate.netRecommended Range for OBDF mdpi.com
Density (g/cm³) 0.940.940.94Varies
Plastic Viscosity (PV) (cP at 50°C) 192324<65
Yield Point (YP) (lb/100ft² at 50°C) 10121315-24
10-sec Gel Strength (lb/100ft²) 8910-
10-min Gel Strength (lb/100ft²) 101112-

Performance as a Lubricant Constituent

Hexyl oleate is utilized as both a base oil and a lubricant additive, valued for its exceptional lubricating properties. atamanchemicals.com Its primary role in machinery, automotive systems, and metalworking is to reduce friction, wear, and heat generation between moving components. atamanchemicals.com This enhances the operational efficiency and extends the longevity of equipment such as engines, gearboxes, and hydraulic systems. atamanchemicals.com As a monoester, it is easy to emulsify and demonstrates superior lubricity and hydraulic stability compared to other ester types. atamanchemicals.comataman-chemicals.com

In metalworking fluids for cutting and forming, 2-ethylhexyl oleate, a close structural analog, helps diminish tool wear and improve the surface finish of the metal. atamanchemicals.comatamanchemicals.com It is also incorporated into grease formulations, where it acts as a base oil to enhance stability and performance under conditions of high pressure and temperature. atamanchemicals.com The use of oleate esters as friction modifiers in engine oils is another key application. ataman-chemicals.com

Utilization as a Non-Phthalate Plasticizer

Amid growing health and environmental concerns over phthalate-based plasticizers, which are known endocrine disruptors, the demand for safer alternatives has intensified. nih.gov Fatty acid esters, including hexyl oleate, have emerged as viable non-phthalate plasticizers, particularly for poly(vinyl chloride) (PVC). xiongxingpvc.comnih.govresearchgate.net While traditional phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) have dominated the market, esters derived from vegetable oils offer a renewable and less toxic option. nih.govresearchgate.net

Hexyl oleate and its isomers, like 2-ethylhexyl oleate, are used to increase the flexibility and durability of plastic materials. atamanchemicals.comchs.com.trlookchem.com They are often employed as secondary or specialty plasticizers, particularly valued for imparting good low-temperature performance in products like polychloroprene and other elastomers. xiongxingpvc.comhallstarindustrial.com Although some fatty acid esters may have lower compatibility with PVC compared to phthalates and are used as auxiliary plasticizers, their performance is crucial for specific applications. xiongxingpvc.com For instance, epoxidized oleate esters have demonstrated high compatibility and performance comparable to traditional plasticizers when blended with PVC. researchgate.netgoogle.com The use of 2-ethylhexyl oleate has been noted as an internal and external lubricant and mold release agent in PVC processing. chs.com.tr

Role as a Cosmetic Emollient

In the cosmetics and personal care industry, fatty acid esters like hexyl oleate are widely used as emollients. ataman-chemicals.com An emollient's function is to soften and smooth the skin by forming a protective layer that helps to reduce water loss. Hexyl oleate's chemical structure gives it a desirable skin feel, often described as a non-greasy, 'dry-slip' feel, making it a suitable substitute for mineral oils or silicones in cosmetic formulations. vot.pl

Its applications are extensive, found in products such as skin creams, lotions, bath oils, and hair preparations. ataman-chemicals.com Beyond its emollient properties, hexyl oleate can also function as a solvent, a carrier for other ingredients, a pigment-wetting agent in color cosmetics, a viscosity control agent, and a fragrance fixative. ataman-chemicals.comvot.pl

Polymeric Derivatives and Additive Applications

Synthesis of Copolymers Containing Hexyl Oleate Units

Monomers derived from fatty acids, which are structurally similar to hexyl oleate, can be polymerized to create copolymers with tailored properties. lookchem.com The incorporation of long fatty acid chains into a polymer backbone influences its physical and mechanical characteristics, such as crystallinity, solubility, and thermal properties. rsc.org For example, stable aqueous polymer dispersions can be synthesized via emulsion or miniemulsion polymerization, combining fatty acid-based monomers with others like methyl methacrylate (B99206) (MMA). lookchem.com

The thermal properties of these copolymers, such as the glass transition temperature (Tg) and melting temperature (Tm), are directly affected by the length of the fatty acid alkyl chain and its concentration in the polymer. rsc.orgmdpi.com Studies on polymers containing side-chain fatty acids show that adjusting these chain lengths allows for the creation of materials with varying degrees of crystallinity. rsc.org Thermal degradation studies indicate that such polymers are generally stable up to approximately 175°C. rsc.org

The table below presents thermal property data for various polymers derived from fatty acid-containing methacrylate monomers, which is indicative of the behavior expected from copolymers containing hexyl oleate units.

Polymer of Fatty Acid MethacrylateDegree of Polymerization (DPn) rsc.orgGlass Transition Temp (Tg) (°C)Melting Temp (Tm) (°C) rsc.org
Poly(myristoyl methacrylate) (PMAMA) 55-12
Poly(palmitoyl methacrylate) (PPAMA) 53-33
Poly(stearoyl methacrylate) (PSAMA) 48-47
Copolymer POBM-Styrene (50 wt% POBM) -4.7 - 27 mdpi.com-

Evaluation as Pour Point Depressants for Waxy Crude Oils

The transportation of waxy crude oils through pipelines is often hindered by the precipitation and crystallization of paraffin (B1166041) waxes at low temperatures. This phenomenon can lead to a significant increase in viscosity and, eventually, the solidification of the oil, a point known as the pour point. Chemical additives, known as pour point depressants (PPDs), are utilized to mitigate this issue by modifying the wax crystallization process.

The mechanism of action for PPDs generally involves co-crystallization with the paraffin waxes. The additive molecules, which have both polar and non-polar moieties, interact with the forming wax crystals. This interaction disrupts the typical growth of large, interlocking wax crystal networks that are responsible for gelling the oil. Instead, smaller, more compact, and less cohesive crystals are formed, which remain dispersed within the oil, thereby lowering the temperature at which the oil ceases to flow.

Esters of oleic acid are recognized for their potential as PPDs. The long, non-polar alkyl chain of the oleic acid portion of the molecule can co-crystallize with the paraffin waxes in the crude oil. The ester group, being polar, is thought to inhibit the further growth and agglomeration of the wax crystals.

Illustrative Performance of Structurally Related Oleic Acid Esters as Pour Point Depressants

Additive (Oleic Acid Ester)Concentration (ppm)Original Pour Point (°C)Pour Point with Additive (°C)Pour Point Depression (°C)
PPD-Ester Decanol (B1663958)Not specified39363
PPD-Ester Butanol + Oleic AcidNot specified39309
PPD-Ester Decanol + Oleic AcidNot specified39309

This table is based on data for butanol and decanol esters of oleic acid and is for illustrative purposes only, as specific data for this compound is not available in the cited literature. abcm.org.brresearchgate.net

The data indicates that these oleic acid esters can effectively reduce the pour point of waxy crude oil. abcm.org.brresearchgate.net It is plausible that this compound would exhibit similar behavior, with the hexyl group influencing its solubility and interaction with the specific paraffin distribution of a given crude oil.

Assessment as Viscosity Index Improvers and Rheology Modifiers

The viscosity index (VI) is an empirical, unitless number that indicates the change in viscosity of a fluid with temperature. A higher VI signifies a smaller decrease in viscosity at high temperatures and a smaller increase at low temperatures. Viscosity index improvers (VIIs) are additives that are used to enhance the VI of lubricants and other fluids. These are typically polymeric molecules that expand and contract with changes in temperature, counteracting the natural tendency of the base oil's viscosity to change.

Esters, including those derived from oleic acid, are known to be used in lubricant formulations and can affect the viscosity index. For instance, oleyl oleate, another ester of oleic acid, has been shown to possess a high viscosity index. atamanchemicals.com The structure of this compound, with its long hydrocarbon chain, suggests it could contribute to improving the viscosity-temperature characteristics of a lubricant blend.

While specific experimental data on the performance of this compound as a viscosity index improver or a rheology modifier for crude oil is not available in the reviewed literature, its properties as a fatty acid ester indicate its potential in these applications. Further research would be necessary to quantify its effectiveness and determine the optimal conditions for its use.

Techno Economic Feasibility and Sustainability Considerations in 9 Octadecenoic Acid 9z , Hexyl Ester Production

Economic Assessment of Production Processes

The economic viability of producing hexyl oleate (B1233923) is fundamentally tied to the efficiency of the synthesis process, the cost of raw materials (oleic acid and hexanol), and the market value of the final product.

A detailed manufacturing cost analysis for hexyl oleate is not publicly available. However, a comprehensive analysis of the closely related compound, 2-ethyl hexyl oleate, offers a strong proxy for understanding the potential cost structure. A study on the lipase-catalyzed production of 2-ethyl hexyl oleate revealed a manufacturing cost of approximately $2,109 per ton. msa.edu.eg Another investigation focusing on a packed bed reactor system estimated the manufacturing cost to be around $1.88 per kilogram. jst.go.jp

These costs are influenced by several factors, including the price of oleic acid, which can be derived from various vegetable oils like palm oil, and the cost of the alcohol (hexanol in this case). atamanchemicals.com The choice of catalyst, whether a conventional chemical catalyst or a more sustainable biocatalyst like an immobilized lipase (B570770), also significantly impacts both operational and capital expenditures. msa.edu.egresearchgate.net For instance, while enzymatic catalysts can be more expensive upfront, their reusability for multiple cycles can lower costs over time. msa.edu.eg

A breakdown of potential manufacturing costs, extrapolated from data on similar fine chemical production processes, would typically include: tue.nl

Variable Costs: Raw materials (oleic acid, hexanol), utilities (energy for heating and mixing), and waste disposal. tue.nl

Fixed Costs: Labor, maintenance, overhead, and depreciation of the plant and equipment. tue.nl

The following table provides a hypothetical cost breakdown for hexyl oleate production, based on data for analogous ester manufacturing.

Cost ComponentEstimated Contribution to Total CostNotes
Raw MaterialsHighPrimarily driven by the market price of oleic acid and hexanol. Utilizing waste streams as a source of oleic acid could significantly reduce this cost. rsc.orgrsc.org
CatalystMediumVaries significantly between single-use chemical catalysts and reusable biocatalysts. Lipases can be used for over 30 cycles, reducing long-term cost. msa.edu.eg
Energy (Utilities)MediumDepends on the process. Enzymatic routes operate at lower temperatures (e.g., 60°C) than conventional chemical methods, leading to energy savings. msa.edu.eg
Labor & OverheadLow to MediumContinuous processes, especially those using immobilized enzymes in packed bed reactors, can reduce labor costs compared to batch processing. jst.go.jp
Capital Investment (Depreciation)MediumThe initial cost of reactors and purification equipment. The use of advanced reactor designs like packed bed or fluidized bed reactors can influence this cost. jst.go.jpresearchgate.net
Waste DisposalLowA significant advantage of enzymatic, solvent-free processes is the minimal generation of hazardous waste, thereby lowering disposal costs. msa.edu.eg

This table is an illustrative example based on data for similar oleate esters and general fine chemical manufacturing principles.

The profitability of hexyl oleate production hinges on achieving a selling price that provides a sufficient margin over the manufacturing cost. For 2-ethyl hexyl oleate produced via lipase catalysis, a production cost of $2,109 per ton was found to yield an approximate 28% profit margin based on prevailing market rates at the time of the study. msa.edu.eg Another analysis showed a potential profit of about 30% with a manufacturing cost of $1.88/kg. jst.go.jp

Key metrics used to evaluate the commercial viability of such a project include:

Net Present Value (NPV): A positive NPV indicates that the projected earnings from the project, discounted to their present value, exceed the initial investment. A study on 2-ethyl hexyl oleate production projected a robust NPV of $14.7 million over a 15-year plant lifetime. msa.edu.eg

Return on Investment (ROI): This metric shows the profitability relative to the investment cost. The same study calculated an ROI of 583.91%. msa.edu.eg

Payback Period: This is the time required to recoup the initial investment. For the 2-ethyl hexyl oleate facility, a payback period of 6 years was projected. msa.edu.eg

Internal Rate of Return (IRR): The IRR is the discount rate at which the NPV of the project becomes zero. A projected IRR of 23% for the 2-ethyl hexyl oleate process suggests a financially attractive venture. msa.edu.eg

These financial indicators, summarized in the table below for the analogous 2-ethyl hexyl oleate process, suggest that the production of oleate esters like hexyl oleate can be a commercially viable and profitable enterprise, particularly when efficient and sustainable production methods are employed. msa.edu.eg

Financial MetricProjected Value (for 2-Ethyl Hexyl Oleate)
Net Present Value (NPV)$14.7 Million
Return on Investment (ROI)583.91%
Payback Period6 Years
Internal Rate of Return (IRR)23%
Profit Margin~28-30%

Source: msa.edu.egjst.go.jp

Environmental Impact and Sustainability in Ester Synthesis

Sustainability is a key driver in the modern chemical industry, influencing both process design and consumer perception. The synthesis of hexyl oleate is increasingly moving towards greener, more environmentally friendly methods.

The traditional chemical synthesis of esters often involves high temperatures, significant energy consumption, and the use of harsh, non-renewable catalysts like sulfuric acid, which can generate undesirable by-products and waste. researchgate.net In contrast, eco-friendly production methods are gaining prominence.

The most notable green alternative is enzymatic esterification , which utilizes lipases as biocatalysts. msa.edu.eg Key advantages of this method include:

Mild Reaction Conditions: Lipase-catalyzed reactions can be carried out at lower temperatures (e.g., 45-60°C), significantly reducing energy consumption compared to conventional methods. msa.edu.egresearchgate.net

High Selectivity: Enzymes are highly specific, which minimizes the formation of unwanted side products and simplifies the purification process.

Catalyst Reusability: Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B) or lipase G from Penicillium camemberti, can be recovered and reused for numerous reaction cycles (up to 30 or more), which is both economically and environmentally beneficial. msa.edu.egresearchgate.net

Solvent-Free Systems: Many enzymatic processes for oleate ester synthesis can be conducted in a solvent-free medium, where the reactants themselves form the reaction phase. researchgate.netresearchgate.net This eliminates the need for potentially hazardous organic solvents.

Research has demonstrated high conversion rates for oleate esters using these enzymatic methods. For instance, a 91% conversion rate was achieved for 2-ethyl hexyl oleate synthesis in a stirred tank reactor, while a packed bed reactor system reached a conversion of 95.8%. msa.edu.egjst.go.jp For hexyl oleate specifically, enzymatic synthesis using lipase G achieved an 82% conversion after 48 hours. researchgate.net

A core principle of green chemistry is the minimization of waste. In the synthesis of hexyl oleate via the direct esterification of oleic acid and hexanol, the sole by-product is water .

Esterification Reaction: Oleic Acid + Hexanol --(Catalyst)--> Hexyl Oleate + Water

In an enzymatic, solvent-free process, the generation of other waste streams is significantly reduced. msa.edu.eg The main sources of waste are related to catalyst deactivation and purification steps. However, the long operational stability of immobilized enzymes minimizes catalyst waste. msa.edu.eg

Furthermore, sustainability can be enhanced by valorizing industrial by-products. Instead of using food-grade vegetable oils, there is growing interest in using "High Oleic Waste" (HOW), an industrial by-product rich in oleic acid, as a feedstock. rsc.orgrsc.org This approach aligns with the principles of a circular economy by:

Reducing competition with food resources. rsc.org

Minimizing landfill waste. rsc.org

Lowering the carbon footprint associated with the raw materials. rsc.org

The transesterification of waste triglycerides can achieve high yields (e.g., 96.35% for ethyl oleate), demonstrating a viable pathway for producing esters like hexyl oleate from low-cost, sustainable sources. rsc.org The primary by-product in this case would be glycerol, which itself has numerous industrial applications, further contributing to a zero-waste biorefinery concept.

Future Research Directions and Emerging Opportunities for 9 Octadecenoic Acid 9z , Hexyl Ester

Exploration of Novel Catalytic Systems and Biocatalysts

The efficiency and selectivity of the esterification process to produce hexyl oleate (B1233923) are paramount for its economic viability. Future research will critically focus on the development of advanced catalytic systems.

Biocatalysts: Lipases have emerged as highly effective biocatalysts for ester synthesis due to their high selectivity and operation under mild conditions. mdpi.com Research has demonstrated the successful use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), for the synthesis of similar oleate esters. mdpi.comresearchgate.net Future investigations should expand on this, exploring new microbial sources for lipases with enhanced thermal stability and tolerance to substrate and product inhibition. Genetic engineering and computational design could be employed to create bespoke biocatalysts with tailored specificity for oleic acid and hexanol, thereby increasing reaction rates and yields. acs.orgnih.gov A key area of study is the reusability of these immobilized enzymes, which is crucial for reducing production costs. mdpi.comias.ac.in

Chemical Catalysts: While biocatalysis is promising, research into novel heterogeneous chemical catalysts remains vital. Solid acid catalysts, such as zeolites and sulfonic acid-functionalized ionic liquids, offer potential advantages in terms of reusability and process simplicity. icm.edu.plnih.gov Recent studies on the synthesis of lubricant base oils have shown high yields using Lewis acids like AlCl₃ and Fe-Zn double-metal cyanide (DMC) complexes. ias.ac.inrsc.org The application and optimization of these catalysts for hexyl oleate production warrant further exploration. The goal is to develop robust, non-corrosive, and highly active catalysts that minimize the formation of by-products, such as ethers, which can occur with some traditional acid catalysts. ias.ac.in

Table 1: Promising Catalytic Systems for Hexyl Oleate Synthesis

Catalyst Type Specific Examples Key Research Focus Potential Advantages
Biocatalysts Immobilized Lipases (Candida antarctica, Candida rugosa) Genetic engineering for improved stability and specificity; Optimization of immobilization techniques; Reusability studies. nih.govmdpi.com High selectivity, mild reaction conditions, reduced by-products, biodegradable. mdpi.com
Heterogeneous Acid Catalysts Zeolites, Sulfonic Acid Resins Catalyst design for optimal pore size and acidity; Long-term stability and resistance to leaching. icm.edu.plnih.gov Ease of separation and regeneration, potential for continuous processes.
Lewis Acid Catalysts AlCl₃, Fe-Zn Double-Metal Cyanide (DMC) Screening for activity and selectivity with hexanol; Optimization of reaction conditions to maximize yield. ias.ac.inrsc.org High conversion rates, potential for specific applications like lubricants. rsc.org
Ionic Liquids Sulfonic Acid Functionalized Ionic Liquids (SAILs) Designing lipophilic structures for better miscibility; Catalyst recycling efficiency. nih.gov Dual role as solvent and catalyst, tunable properties.

Advanced Reactor Technologies for Continuous and Efficient Production

Transitioning from batch to continuous production is a key objective for enhancing the efficiency and scalability of hexyl oleate synthesis. Advanced reactor technologies are at the heart of this evolution.

Future research will likely focus on the implementation of Packed Bed Reactors (PBRs) , particularly for processes using immobilized catalysts. researchgate.net PBRs can operate continuously for extended periods, significantly increasing productivity and reducing downtime. researchgate.net A study on the semi-continuous production of 2-ethyl hexyl oleate in a PBR demonstrated high purity and yield over 480 hours of operation, suggesting a technically and economically feasible method for sustainable ester production. researchgate.net

Continuous Flow Reactors , including microreactors and millireactors, offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. almacgroup.comyoutube.com These systems can intensify the esterification process, leading to shorter reaction times and potentially higher conversions. youtube.comresearchgate.net Research into adapting these technologies for the lipase-catalyzed synthesis of hexyl oleate, potentially in a solvent-free system, could lead to significant process intensification. researchgate.net Furthermore, integrating these reactors with real-time monitoring and process analytical technology (PAT) can ensure consistent product quality and optimize operations. almacgroup.comskyquestt.com

Table 2: Comparison of Advanced Reactor Technologies for Ester Synthesis

Reactor Technology Principle of Operation Key Research Focus for Hexyl Oleate Expected Benefits
Packed Bed Reactor (PBR) A solid catalyst (e.g., immobilized lipase) is packed into a column, and reactants flow through it. researchgate.net Long-term operational stability of the catalyst; Hydrodynamic studies; Economic analysis. researchgate.netresearchgate.net High productivity, suitability for immobilized catalysts, proven scalability. researchgate.net
Fluidized Bed Reactor (FBR) Reactant flow suspends solid catalyst particles, promoting excellent mixing and heat transfer. researchgate.net Particle design of the immobilized biocatalyst to prevent agglomeration; Mass transfer efficiency. High mass transfer rates, uniform temperature distribution, reduced pressure drop. researchgate.net
Continuous Stirred-Tank Reactor (CSTR) Reactants are continuously fed into a well-mixed vessel, and the product mixture is continuously removed. Achieving high conversion in a single pass vs. reactors in series; Catalyst suspension and recovery. Simplicity of design, good temperature control.
Continuous Flow/Microreactor Reactions occur in small channels, offering a high surface-area-to-volume ratio. youtube.com Fouling prevention when using solid catalysts; Scale-up via "numbering up" or "sizing up". almacgroup.com Enhanced heat/mass transfer, precise control, improved safety, rapid process development. almacgroup.comyoutube.com

Discovery of New Industrial Applications and Niche Markets

Hexyl oleate is already valued in several industries, but its full potential is yet to be realized. The global market for oleate esters is expanding, driven by a strong consumer and regulatory push for bio-based and sustainable products. futuremarketinsights.comreportsinsights.com

Current applications are concentrated in personal care and cosmetics, where it functions as an emollient and skin-conditioning agent, and in industrial lubricants. reportsinsights.comataman-chemicals.comgminsights.com Future growth will come from penetrating new niche markets. Research into its properties could uncover opportunities in:

Bio-based Plasticizers: As a potential non-phthalate plasticizer for polymers like PVC, offering a safer alternative to conventional additives.

Pharmaceuticals: Use as an excipient in topical formulations or as a component in drug delivery systems. marketresearchfuture.com

Agrochemicals: Acting as a carrier or emulsifier in eco-friendly pesticide and herbicide formulations. futuremarketinsights.com

Advanced Lubricants and Metalworking Fluids: Formulating high-performance, biodegradable lubricants for specialized applications, such as in environmentally sensitive areas. atamanchemicals.comchs.com.tr

Green Solvents: Exploring its use as a bio-derived solvent in inks, coatings, and cleaning products. atamanchemicals.com

The market trend is clearly towards high-value, specialized applications, particularly in North America and Europe where environmental regulations are stringent. futuremarketinsights.comreportsinsights.com

Integration with Green Chemistry Principles for Enhanced Sustainability

The production of hexyl oleate from oleic acid and hexanol is inherently aligned with several principles of green chemistry, but there is always room for improvement. nih.govoil-gasportal.com Future research will focus on holistically integrating these principles throughout the product lifecycle.

Key areas for research include:

Renewable Feedstocks: While oleic acid is derived from vegetable oils, research into sourcing hexanol from biomass would create a fully bio-derived product. nih.govoil-gasportal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, minimizing waste. nih.govgreenchemistry-toolkit.org The direct esterification of oleic acid with hexanol is a high atom economy reaction, with water as the only by-product.

Catalysis: As discussed, moving from stoichiometric reagents to reusable, highly selective catalysts is a core green chemistry principle. nih.gov

Safer Solvents and Auxiliaries: A significant research goal is the perfection of solvent-free synthesis, which has already been shown to be feasible for similar esters. mdpi.comresearchgate.net This eliminates the waste and hazards associated with organic solvents. greenchemistry-toolkit.org

Design for Degradation: Further studies to confirm and quantify the biodegradability of hexyl oleate in various environmental compartments will enhance its profile as a sustainable chemical. nih.gov

Computational Chemistry and Modeling Approaches for Ester Design and Reaction Prediction

In silico methods are becoming indispensable tools for accelerating chemical process development and material design. frontiersin.org

Catalyst Design: Computational modeling can be used to understand enzyme-substrate interactions, allowing for the rational design of lipases with enhanced activity and selectivity for hexyl oleate synthesis. acs.orgnih.gov This involves creating models of the enzyme's active site to predict how modifications will affect its catalytic efficiency. nih.gov

Reaction Simulation: Process simulation software like Aspen HYSYS can be used to model the entire production process. researchgate.net Researchers can simulate different reactor configurations (e.g., batch vs. PBR), optimize operating conditions (temperature, molar ratio, flow rate), and perform economic analyses to determine the most feasible production pathway without extensive experimentation. icm.edu.plresearchgate.netresearchgate.net Kinetic models can be developed to accurately predict reaction rates and equilibrium conversions, providing crucial data for reactor design. researchgate.netisca.me

Property Prediction: Computer-Aided Molecular Design (CAMD) can be used to predict the physicochemical properties of hexyl oleate and even to design novel esters with specific desired characteristics (e.g., viscosity, pour point) for niche applications like advanced lubricants or plasticizers. rsc.orguakron.edu By correlating molecular structure with properties, these tools can guide synthetic efforts towards the most promising candidates, saving significant time and resources. uakron.edu

Q & A

Q. What are the established synthetic routes for preparing 9-Octadecenoic acid (9Z)-, hexyl ester, and what reaction conditions optimize yield?

The compound is synthesized via esterification of 9(Z)-octadecenoic acid with hexanol under acid catalysis. A modified method involves reacting the acid chloride (generated using oxalyl chloride in CH₂Cl₂ at 0–5°C) with hexanol in anhydrous conditions . Yield optimization requires strict temperature control (<5°C) during acid chloride formation and excess alcohol to drive esterification. Purity is confirmed via column chromatography .

Q. Which analytical techniques are critical for characterizing this ester, and how are they applied?

  • GC-MS : Identifies molecular ion peaks (e.g., m/z 296.5 for methyl analog) and fragmentation patterns to confirm structure .
  • NMR : ¹H NMR resolves the Z-configuration (δ 5.3–5.4 ppm for cis doublet) and hexyl chain integration (δ 0.8–1.6 ppm) .
  • FT-IR : Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkene (C=C stretch at ~1650 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset ~250°C) .

Q. What are the common oxidation and reduction products of this ester, and how are they isolated?

  • Oxidation : Using KMnO₄/H₂SO₄ yields 9,10-dihydroxyoctadecanoic acid hexyl ester (epoxide ring-opening product) .
  • Reduction : LiAlH₄ reduces the ester to (Z)-9-octadecen-1-ol and hexanol, separable via fractional distillation . Products are purified via solvent extraction (ethyl acetate/water) and monitored by TLC (silica gel, hexane:ethyl acetate 8:2) .

Advanced Research Questions

Q. How does the hexyl chain length influence the ester’s physicochemical properties compared to methyl or hexadecyl analogs?

  • Solubility : Hexyl ester exhibits higher lipid solubility (logP ~8.5) than methyl (logP ~7.2) due to increased hydrophobicity .
  • Melting Point : Hexyl ester (mp ~-10°C) remains liquid at RT vs. hexadecyl ester (mp ~25°C), impacting formulation in lipid-based drug delivery systems .
  • Viscosity : Hexyl ester’s dynamic viscosity (η ~25 mPa·s at 25°C) is lower than bulkier esters, favoring use as a lubricant .

Q. What methodologies enable regioselective modification of the ester for targeted biological activity?

  • Sulfation : Reaction with SO₃-pyridine complex introduces sulfated groups at the alkene, enhancing water solubility for antimicrobial studies .
  • Epoxidation : mCPBA converts the Z-alkene to an epoxide, enabling cross-linking in polymer matrices . Modifications are confirmed via MALDI-TOF and comparative NMR .

Q. How can contradictions in reported reaction outcomes (e.g., oxidation vs. peroxidation) be resolved experimentally?

Divergent results arise from reagent choice (e.g., H₂O₂ vs. O₃) and reaction milieu (aqueous vs. organic phase). Controlled studies using:

  • Oxygen-free environments (argon purge) minimize peroxidation .
  • Radical scavengers (BHT) suppress chain reactions during oxidation . Reaction pathways are validated via LC-MS to identify intermediates .

Q. What role does this ester play in drug delivery systems, and how is its efficacy assessed?

The ester’s amphiphilic structure facilitates micelle formation (critical micelle concentration ~0.1 mM) for hydrophobic drug encapsulation . Efficacy is tested via:

  • In vitro release studies : Dialysis against PBS (pH 7.4) with UV-Vis quantification .
  • Cellular uptake assays : Fluorescently tagged esters in cancer cell lines (e.g., HeLa) using confocal microscopy .

Q. Methodological Notes

  • Contradiction Handling : Conflicting data on ester stability (e.g., hydroperoxide formation) require kinetic studies under varying O₂ levels .
  • Advanced Analytics : MD simulations predict ester-lipid bilayer interactions, validated by neutron scattering .

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Reactant of Route 1
9-Octadecenoic acid (9Z)-, hexyl ester
Reactant of Route 2
Reactant of Route 2
9-Octadecenoic acid (9Z)-, hexyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.